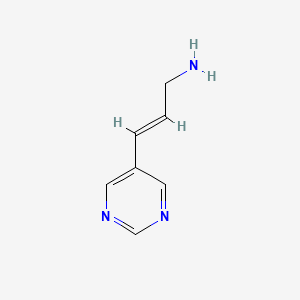
(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is an organic compound featuring a pyrimidine ring attached to a propenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine typically involves the reaction of pyrimidine derivatives with propenylamine under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where pyrimidine halides react with propenylamine in the presence of a base and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the double bond in the propenylamine group to a single bond, forming saturated amines.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
(E)-3-(Pyridin-3-yl)prop-2-en-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-(Pyrimidin-4-yl)prop-2-en-1-amine: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness: (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
83665-88-7 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-en-1-amine |
InChI |
InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+ |
InChI Key |
WFTKGOSJJIRZEX-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/CN |
Canonical SMILES |
C1=C(C=NC=N1)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




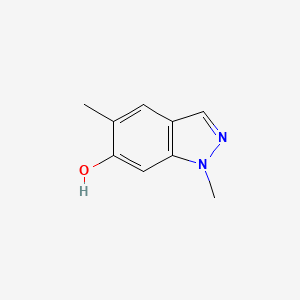
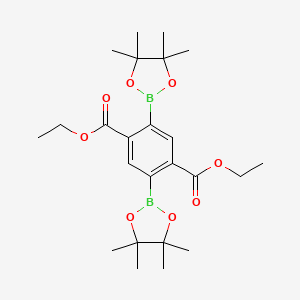

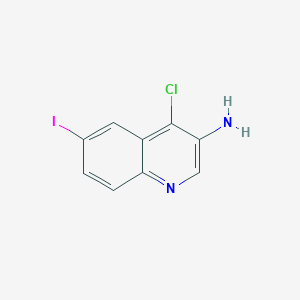
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
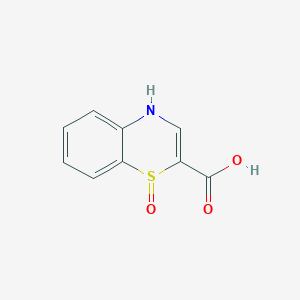

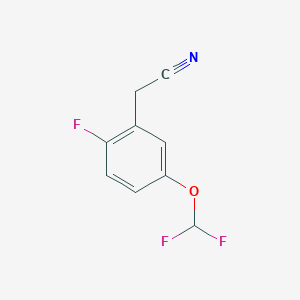
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)

